molecular formula C6H8N4O B14592219 3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine CAS No. 61178-08-3

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine

Katalognummer: B14592219
CAS-Nummer: 61178-08-3
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: RXRPENZIXAGJIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, and a triazine ring, a six-membered ring with three nitrogen atoms. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions . The compound’s unique structure allows it to participate in a variety of chemical processes, making it valuable in scientific research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include aziridine N-oxides, dihydrotriazines, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to alkylation and other modifications . The compound’s reactivity is primarily due to the ring strain in the aziridine ring, which makes it highly susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other aziridine-containing molecules such as aziridine-1-carbaldehyde oximes and aziridine-1-carboxamides . These compounds share the aziridine ring but differ in their functional groups and overall structure.

Uniqueness

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the aziridine and triazine rings, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and makes it valuable for diverse applications in research and industry .

Eigenschaften

CAS-Nummer

61178-08-3

Molekularformel

C6H8N4O

Molekulargewicht

152.15 g/mol

IUPAC-Name

3-(aziridin-1-yl)-5-methyl-2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C6H8N4O/c1-5-4-7-10(11)6(8-5)9-2-3-9/h4H,2-3H2,1H3

InChI-Schlüssel

RXRPENZIXAGJIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=[N+](C(=N1)N2CC2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.